molecular formula C18H23Cl2NO3 B3026164 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride CAS No. 1566571-58-1

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Cat. No.: B3026164
CAS No.: 1566571-58-1
M. Wt: 372.3 g/mol
InChI Key: QLOMGSVFQVAOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride is a synthetic phenethylamine derivative structurally related to the 2C and NBOMe classes of psychoactive compounds. The molecule features a phenethylamine core substituted with chlorine and methoxy groups at the 4- and 2,5-positions, respectively. The nitrogen atom is further substituted with a 4-methoxybenzyl group, distinguishing it from the more common NBOMe analogs that typically carry a 2-methoxybenzyl substituent. The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and pharmacological studies .

This compound belongs to a class of designer drugs developed to mimic the effects of classical hallucinogens like mescaline but with altered potency and receptor selectivity. Its synthesis involves reductive amination between 4-chloro-2,5-dimethoxyphenethylamine and 4-methoxybenzaldehyde, followed by hydrochloric acid salt formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Scientific Research Applications

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. The compound acts as an agonist at these receptors, leading to increased serotonin activity in the brain. This interaction is believed to underlie its psychoactive effects, including hallucinations and altered perception .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to three key groups:

  • 2C Series (e.g., 2C-C, 2C-B, 2C-I): These lack the N-benzyl substitution, resulting in lower 5-HT2A receptor affinity and potency. For example, 2C-C (4-chloro-2,5-dimethoxyphenethylamine) lacks the N-substituent and exhibits moderate hallucinogenic effects compared to NBOMe derivatives .
  • NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe) : These feature a 2-methoxybenzyl group. The substitution pattern on the benzyl ring significantly impacts receptor binding. For instance, 25I-NBOMe (4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) is highly potent (active at µg doses) due to enhanced 5-HT2A agonism from the 2-methoxybenzyl group .
  • 4-Methoxybenzyl Derivatives : The target compound’s 4-methoxybenzyl substituent is a positional isomer of NBOMe derivatives. This substitution may reduce receptor binding efficiency compared to 2- or 3-methoxybenzyl analogs, as steric and electronic effects differ .

Pharmacological and Functional Differences

Compound Name Core Substituents N-Substituent 5-HT2A Affinity Potency (ED50) Legal Status (Example Jurisdiction)
2C-C 4-Cl, 2,5-(OCH3) None Low ~10–20 mg Controlled in many regions
25I-NBOMe 4-I, 2,5-(OCH3) 2-OCH3-benzyl Very High 50–200 µg Schedule I (USA), Cap. 134 (HK)
4-Chloro-2,5-dimethoxy-N-(4 -methoxybenzyl)phenethylamine HCl 4-Cl, 2,5-(OCH3) 4 -OCH3-benzyl Moderate* Not reported Not explicitly listed
4-Bromo-2,5-dimethoxy-N-(3-methoxybenzyl)phenethylamine 4-Br, 2,5-(OCH3) 3-OCH3-benzyl High* ~100–300 µg* Controlled in HK
  • Toxicity : NBOMe analogs are associated with severe adverse effects (e.g., seizures, hyperthermia), but toxicity data for the 4-methoxybenzyl variant remain unstudied .

Legal and Regulatory Status

While 2-methoxybenzyl analogs (e.g., 25I-NBOMe) are explicitly controlled under laws like Hong Kong’s Dangerous Drugs Ordinance (Cap.

Biological Activity

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, commonly referred to as 4-Cl-DMBZP, is a synthetic compound belonging to the phenethylamine class. Its structural similarity to psychoactive compounds has spurred interest in its potential biological activities, particularly in relation to serotonin receptor interactions and possible therapeutic applications.

  • Molecular Formula : C₁₈H₂₂ClN₁O₃·HCl
  • Molecular Weight : 372.3 g/mol
  • CAS Number : 1566571-35-4

4-Cl-DMBZP is hypothesized to exert its biological effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. Structure-activity relationship studies indicate that modifications in the phenethylamine structure can significantly influence receptor binding affinity and selectivity.

Key Findings:

  • Receptor Agonism : Similar compounds have demonstrated high agonist potency at the 5-HT2A and 5-HT2C receptors, with modest selectivity over other serotonin receptor subtypes .
  • Neuroplasticity : Activation of these receptors has been linked to increased expression of genes involved in neuroplasticity, suggesting potential implications for mood regulation and cognitive function .

In Vitro Studies

Research has shown that derivatives of phenethylamines, including 4-Cl-DMBZP, can exhibit significant biological activity:

  • Serotonin Receptor Interaction :
    • Studies have indicated that related compounds can selectively activate the 5-HT2A receptor, which is implicated in various neuropsychological conditions .
  • Psychoactive Properties :
    • Due to its structural similarities with known psychoactive substances, there is a potential for hallucinogenic effects similar to those observed with other phenethylamines .
  • Neuropharmacological Effects :
    • In animal models, compounds like 4-Cl-DMBZP have been associated with behaviors indicative of serotonergic activity, such as head-twitch responses at certain dosages .

Safety and Toxicology

Limited data is available regarding the long-term safety profile of 4-Cl-DMBZP. However, as with many psychoactive substances, there may be risks associated with misuse or unregulated use.

Case Studies and Research Findings

StudyFindings
Casale et al. (2023)Investigated the structure-activity relationship of various phenethylamine derivatives; found significant interaction with 5-HT receptors .
MDPI Review (2023)Discussed the role of phenethylamines in medicinal chemistry; highlighted potential therapeutic applications for compounds similar to 4-Cl-DMBZP .
Cayman Chemical DataProvided analytical data indicating high purity and stability for research applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves sequential methoxylation, chlorination, and benzylation steps. Key optimizations include:

  • Reagent stoichiometry : Balancing molar ratios of precursors (e.g., 4-methoxybenzyl chloride) to minimize side products .
  • Temperature control : Maintaining <5°C during benzylation to prevent thermal degradation .
  • Purification : Use of recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >98% purity, verified via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at C2/C5 and benzyl linkage) .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI+) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1521) .
  • IR spectroscopy : Detection of C-O (methoxy) stretches at 1240–1260 cm⁻¹ and aromatic C-Cl at 750 cm⁻¹ .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature/humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks. Monitor degradation via TLC or HPLC .
  • Light sensitivity : Expose to UV (365 nm) and daylight; track photolytic byproducts using LC-MS .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., receptor binding vs. functional assays) be systematically resolved?

  • Methodological Answer :

  • Dose-response reconciliation : Compare EC₅₀ values across assays (e.g., radioligand binding vs. cAMP inhibition). Adjust for assay-specific variables (e.g., membrane protein content) .
  • Computational docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions, identifying steric clashes or charge mismatches that explain discrepancies .

Q. What computational strategies are recommended for predicting metabolic pathways and reactive intermediates?

  • Methodological Answer :

  • In silico metabolism : Apply BioTransformer 3.0 to predict phase I/II metabolites, focusing on demethylation and glucuronidation sites .
  • Reactivity screening : Use Gaussian 16 to calculate Fukui indices for electrophilic sites prone to cytochrome P450 oxidation .

Q. How to design experiments for elucidating the compound’s effects on neuronal ion channels?

  • Methodological Answer :

  • Patch-clamp electrophysiology : Use HEK293 cells transfected with hERG or Nav1.7 channels. Apply compound in 10 µM increments; measure current inhibition (IC₅₀) .
  • Fluorescent probes : Employ FMP dye for real-time monitoring of membrane potential changes in primary neurons .

Q. What advanced reactor designs improve yield in scaled-up synthesis while minimizing waste?

  • Methodological Answer :

  • Microreactor systems : Continuous flow reactors with Pd/C catalysts reduce reaction time by 60% and solvent waste by 40% compared to batch methods .
  • In-line analytics : Integrate FTIR for real-time monitoring of intermediate formation, enabling automated pH adjustments .

Q. How can researchers develop validated analytical methods for detecting trace impurities?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acid (1M HCl), base (1M NaOH), and peroxide (3% H₂O₂). Identify impurities via UPLC-QTOF with a C18 column (2.1 × 100 mm, 1.7 µm) .
  • Validation parameters : Assess linearity (R² >0.999), LOD (0.01 µg/mL), and LOQ (0.03 µg/mL) per ICH Q2(R1) guidelines .

Q. Cross-Cutting Methodological Considerations

  • Data contradiction analysis : Apply triangulation by combining computational, in vitro, and in vivo data to resolve inconsistencies .
  • Interdisciplinary collaboration : Integrate synthetic chemistry, computational biology, and pharmacodynamics to accelerate discovery pipelines .

Properties

IUPAC Name

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOMGSVFQVAOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566571-58-1
Record name 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25C-NB4OME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.